N-(9H-fluoren-2-yl)-3-methylbutanamide
Description
N-(9H-Fluoren-2-yl)-3-methylbutanamide is a synthetic organic compound featuring a fluorene moiety linked to a 3-methylbutanamide group via an amide bond. Fluorene-based compounds are valued in organic and medicinal chemistry for their aromatic rigidity, which enhances stability and influences electronic properties . The 3-methylbutanamide group is a common functional unit in drug design, contributing to solubility and bioactivity .
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C18H19NO/c1-12(2)9-18(20)19-15-7-8-17-14(11-15)10-13-5-3-4-6-16(13)17/h3-8,11-12H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
VFSHUCUIAAXDGP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Fluorenyl Amides with Alkynyl/Substituted Aryl Groups
Compounds such as N-[(cyclohexylcarbamoyl)(3-nitrophenyl)methyl]-N-(9H-fluoren-2-yl)-prop-2-ynamide (5g) and N-[(cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide (5a) () share the fluorenyl core but incorporate additional alkynyl and carbamoyl substituents. These modifications alter steric and electronic profiles, impacting physical properties:
- Melting Points : Range from 199–211°C, suggesting increased rigidity compared to simpler amides.
- IR Spectra : Strong C=O stretches at 1638–1647 cm⁻¹ (amide I band) and alkyne C≡C stretches at ~2100 cm⁻¹ .
- Synthesis Yields : Vary widely (45–75%), influenced by substituent reactivity and purification methods .
Sulfur-Containing Fluorenyl Derivatives
Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(9H-fluoren-2-yl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate (4i) () demonstrates how sulfur incorporation elevates thermal stability (mp 240–242°C) due to enhanced intermolecular interactions.
Chalcone-Fluorenyl Hybrids
3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one (C01) () introduces a conjugated enone system, broadening absorption spectra and enabling applications in photochemistry.
3-Methylbutanamide-Containing Pharmaceuticals
Compounds like ADC1770 () and (S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide () highlight the 3-methylbutanamide group’s role in peptide-like linkers, improving pharmacokinetic properties .
Comparative Analysis of Key Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
